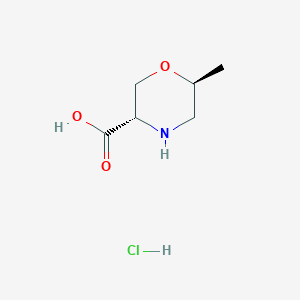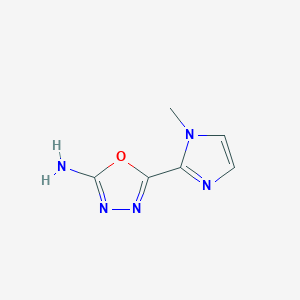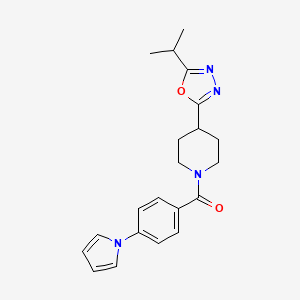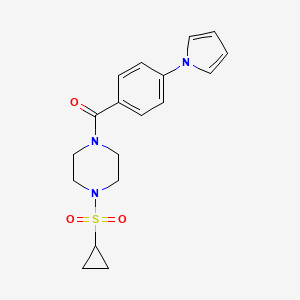![molecular formula C25H21N3O2 B2548542 N-([1,1'-Biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamid CAS No. 1203408-73-4](/img/structure/B2548542.png)
N-([1,1'-Biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide" is a synthetic molecule that appears to be related to various pharmacologically active compounds. The structure suggests it could be a hybrid molecule incorporating elements from different therapeutic classes, potentially offering a range of biological activities.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of appropriate amine precursors with acid derivatives to form the propanamide linkage. For instance, the synthesis of a structurally similar compound, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, was achieved by reacting amphetamine with flurbiprofen . This method could potentially be adapted for the synthesis of the compound , using suitable starting materials that incorporate the biphenyl and pyridazinyl moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. For example, the structure of a fentanyl analogue was elucidated using 1H- and 13C-NMR spectroscopy and X-ray crystallography . These techniques would likely be employed to confirm the structure of "N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide" as well.
Chemical Reactions Analysis
The compound's reactivity could be inferred from related structures. For instance, N-phenylmaleimide reacts with a 1,3-oxazin-2-one to yield a pyridine derivative through a Diels–Alder reaction . The pyridazinyl moiety in the compound of interest may similarly engage in cycloaddition reactions, given the right reaction conditions and partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically predicted using computational methods and then confirmed through experimental data. For example, the physicochemical properties of carboxamide and propanamide derivatives were calculated using the Molinspiration Program . These properties, including solubility, lipophilicity, and stability, would be crucial for understanding the behavior of "N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide" in biological systems and its potential as a therapeutic agent.
Relevant Case Studies
Case studies involving similar compounds have demonstrated a range of biological activities. For instance, certain N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives showed promising anticonvulsant properties . Another study found that N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides had potential antiallergic activity . These findings suggest that "N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide" could also exhibit significant pharmacological effects, warranting further investigation.
Wissenschaftliche Forschungsanwendungen
- Lochtransportmaterial: N-([1,1’-Biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamid wurde als Lochtransportmaterial in organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs) untersucht. Seine elektronischen Eigenschaften tragen zu einem effizienten Ladungstransport innerhalb dieser Bauelemente bei .
- Kohlenstoffgestützte Palladium-Nanopartikel: N-([1,1’-Biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamid kann als "fester Ligand" für die durch nano-Pd katalysierte Biphenylsynthese dienen. Es koordiniert mit Pd-Nanopartikeln auf N/O-dotiertem porösen Kohlenstoff, wodurch die katalytische Leistung verbessert wird .
- Zielsetzung: Phytoendesaturase: Einige substituierte Derivate dieser Verbindung, wie z. B. die Klassen 3-Trifluormethyl-1,1'-Benzoxazol und Biphenyl, haben herbizide Aktivität gezeigt. Forscher glauben, dass die Hemmung der Phytoendesaturase ihr Zielort ist .
Organische Elektronik und Optoelektronik
Katalyse und Nanomaterialien
Herbizidforschung
Eigenschaften
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-phenylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-18(28-24(29)17-16-22(27-28)20-12-6-3-7-13-20)25(30)26-23-15-9-8-14-21(23)19-10-4-2-5-11-19/h2-18H,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKBBRAUOXGAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)
![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)

![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)
![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)
![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)




![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)
![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)